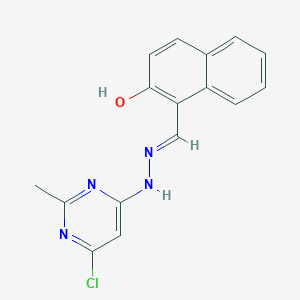

2-hydroxy-1-naphthaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Descripción general

Descripción

2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2 . It is a colorless needle or prismatic crystal .

Synthesis Analysis

The synthesis of 2-hydroxy-1-naphthaldehyde involves the reaction of 2-naphthol with chloroform . The reaction takes place in a reaction pot with ethanol and 2-naphthol, heated to 40°C and stirred for 0.5 hours. Then, a 30% sodium hydroxide solution is added, the temperature is raised to 75°C, and chloroform is added dropwise, controlling the reaction temperature at 78°C . After the addition, it is kept at 78°C for 2 hours. Then it is raised to 90°C, ethanol and excess chloroform are distilled off, and after distillation, it is cooled to below 30°C and left to stand for layering for 6 hours .Molecular Structure Analysis

The molecular structure of 2-hydroxy-1-naphthaldehyde is represented by the linear formula HOC10H6CHO . The InChI string representation is 1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H .Chemical Reactions Analysis

The modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds has been reported .Physical And Chemical Properties Analysis

2-hydroxy-1-naphthaldehyde is a colorless needle or prismatic crystal . It has a melting point of 82°C and a boiling point of 192°C (3.6kPa) . It is soluble in ethanol, ether, and petroleum, insoluble in water, soluble in alkali aqueous solution, and turns yellow when dissolved in concentrated sulfuric acid .Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-10-19-15(17)8-16(20-10)21-18-9-13-12-5-3-2-4-11(12)6-7-14(13)22/h2-9,22H,1H3,(H,19,20,21)/b18-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBAGPZUFKLKD-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NN=CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B3727148.png)

![N-(5-{2-[2-(2,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B3727154.png)

![1H-indole-2,3-dione 3-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B3727164.png)

![2-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3727169.png)

![N'~1~,N'~4~-bis[(2-hydroxy-1-naphthyl)methylene]terephthalohydrazide](/img/structure/B3727189.png)

![1-(3-nitrophenyl)ethanone [2-(3,5-dibromo-2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3727200.png)

![2-hydroxy-1-naphthaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3727210.png)

![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)